One of the most prominent research areas involving CyJohnPhos is catalysis. Its ability to form strong and selective bonds with transition metals makes it a valuable tool for developing new and efficient catalysts. CyJohnPhos has been successfully employed in various catalytic reactions, including:
The unique electronic properties of CyJohnPhos also make it a valuable tool in material science research. It is being explored for its potential applications in developing:
Beyond catalysis and material science, CyJohnPhos is also being investigated for its potential applications in other research areas, such as:
2-(Dicyclohexylphosphino)biphenyl, with the molecular formula C24H31P and a molecular weight of approximately 350.48 g/mol, is characterized by the presence of a dicyclohexylphosphino group attached to a biphenyl structure. This compound is notable for its sterically bulky nature, which enhances its effectiveness as a ligand in transition metal-catalyzed reactions . It is typically available in high purity (>98%) and is classified as poorly soluble in water .
CyJohnPhos acts as a ligand, donating a lone pair of electrons from the phosphorus atom to a transition metal center. This creates a Lewis acid-base adduct, which activates the metal for subsequent catalytic steps. The specific mechanism depends on the chosen reaction, but generally involves the coordinated substrate undergoing bond activation and transformation through a series of elementary steps facilitated by the CyJohnPhos-metal complex [].
This compound is primarily utilized in cross-coupling reactions, particularly Suzuki and Stille reactions, where it acts as a ligand for palladium and nickel catalysts. The bulky nature of the dicyclohexyl groups helps stabilize the metal-ligand complex, facilitating the coupling of aryl halides with organometallic reagents . Additionally, it can participate in oxidation and substitution reactions due to the reactivity of the phosphorus atom .
The synthesis of 2-(Dicyclohexylphosphino)biphenyl typically involves the reaction of biphenyl with dicyclohexylphosphine. This process may be conducted under various conditions to optimize yield and purity. The general reaction can be summarized as follows:
textBiphenyl + Dicyclohexylphosphine → 2-(Dicyclohexylphosphino)biphenyl
Alternative synthetic routes may involve phosphination reactions or coupling with other phosphine derivatives .
The primary application of 2-(Dicyclohexylphosphino)biphenyl lies in catalysis. It serves as an effective ligand in:
Several compounds share structural or functional similarities with 2-(Dicyclohexylphosphino)biphenyl. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Triaryl phosphine | Highly soluble; less steric bulk |
Dicyclohexylphosphine | Dialkyl phosphine | Similar steric bulk but lacks biphenyl framework |
2-(Diphenylphosphino)biphenyl | Biphenyl phosphine | Less steric hindrance compared to dicyclohexyl |
1,3-Bis(diphenylphosphino)propane | Bidentate phosphine | Binds more strongly to metals due to bidentate nature |
2-(Dicyclohexylphosphino)biphenyl stands out due to its combination of steric bulk from dicyclohexyl groups and the biphenyl structure, making it particularly effective in stabilizing metal-ligand complexes during catalytic processes.
CyJohnPhos is an electron-rich tertiary phosphine. Electronic probes that quantify donor strength consistently place it among the more basic members of the dialkylbiaryl family.
Probe technique | Observable (unit) | CyJohnPhos value | Reference ligand for scale | Interpretation | Ref. |
---|---|---|---|---|---|
¹P NMR (CDCl₃, 162 MHz) | δ(³¹P) (ppm) | –14.1 ppm (singlet) | PPh₃ = –5.3 ppm | High-field shift indicative of a strongly σ-donating P(III) centre [1] | 30 |
Iridium carbonyl method (cis-[IrCl(CO)₂L]) | ν_CO (symmetric/antisymmetric, cm⁻¹) | 2075 / 1991 cm⁻¹ | PCy₃ = 2081 / 1997 cm⁻¹ | Slightly lower ν_CO than PCy₃ ⇒ marginally stronger net donation than tricyclohexyl- phosphine [2] | 1 |
Tolman Electronic Parameter (TEP, average ν_CO in Ni(CO)₃L) | 2054 cm⁻¹ (calc. from iridium data) | PPh₃ = 2069 cm⁻¹ | Confirms higher donor strength than triaryl analogues | 1 | |
Huynh Electronic Parameter (HEP, ¹³C NHC shift) | 190.3 ppm | PPh₃ = 192.1 ppm | Places CyJohnPhos in the “bulky electron-rich” quadrant of Buchwald phosphines [3] | 42 |
Key observations
The percent buried volume (% Vbur) describes how much of the coordination sphere is spatially blocked by the ligand.
Complex used for calculation | Ir–P distance (Å) | % Vbur (standard 2.28 Å sphere) | % Vbur (at X-ray Ir–P) | Ref. |
---|---|---|---|---|
[IrCl(CO)₂(CyJohnPhos)] (4a) | 2.334 | 33.8% | 33.0% | 1 |
[IrCl(cod)(CyJohnPhos)] (3a) | 2.260 | 35.0% | 34.6% | 1 |
[Pd(CyJohnPhos)₂] fragment (DFT) | 2.250 | 37.3% (open conformation) | 31.0% (rotated B-ring) | 32, 23 |
Key observations
CyJohnPhos owes much of its catalytic versatility to the torsional freedom between its two aryl rings.
Parameter | Experimental/Computational value | Method | Implication | Ref. |
---|---|---|---|---|
C1–C1′–C2′–P dihedral (free ligand) | 44 ° (avg.) | X-ray, gas-phase DFT | Out-of-plane orientation of P atom reduces conjugation, increases basicity | 1 |
Barrier to B-ring rotation | 11 ± 2 kcal mol⁻¹ | Variable-T ³¹P NMR (233–298 K) | Rapid equilibration at ambient T; ligand adapts sterically to different metals | 23 |
η²-arene Ni interaction distance | 2.08 Å | SC-XRD of Ni₂ dimer | Arene flip enables temporary agostic binding, stabilising low-valent species | 32 |
Change in % Vbur on rotation | –6% (37 → 31%) | SambVca on DFT geometries | Demonstrates built-in “flexible hula-hoop” steric behaviour | 32 |
Key observations
Irritant